molecular formula C10H7Cl2N3O B11803744 1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxamide

1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxamide

Cat. No.: B11803744
M. Wt: 256.08 g/mol
InChI Key: QAUGBSOOQCGQBV-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxamide is a synthetic compound characterized by the presence of a dichlorophenyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxamide typically involves the reaction of 2,4-dichlorophenylamine with imidazole-4-carboxylic acid. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, biocatalytic approaches using enzymes have been explored to achieve high enantioselectivity and regioselectivity .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to a therapeutic effect. The compound’s interaction with cytochrome P450 enzymes, particularly CYP51, has been studied extensively .

Comparison with Similar Compounds

  • 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone
  • (E)-1-(2,4-Dichlorophenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one

Comparison: 1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxamide is unique due to its specific structural features, such as the presence of both dichlorophenyl and imidazole groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it exhibits higher stability and selectivity in its interactions with molecular targets .

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the development of new therapeutic agents and industrial products.

Properties

Molecular Formula

C10H7Cl2N3O

Molecular Weight

256.08 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)imidazole-4-carboxamide

InChI

InChI=1S/C10H7Cl2N3O/c11-6-1-2-9(7(12)3-6)15-4-8(10(13)16)14-5-15/h1-5H,(H2,13,16)

InChI Key

QAUGBSOOQCGQBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)N2C=C(N=C2)C(=O)N

Origin of Product

United States

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